(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Lipophilicity XLogP3 ADME

Researchers requiring a nitropyrazole building block with precise substitution for reproducible synthesis face limited sourcing. (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 344912-39-6) delivers a defined 3-nitro/5-methyl pattern critical for reaction fidelity. • XLogP3 of 0.5 and TPSA of 101 Ų occupy distinctive chemical space for medchem library design. • Reactive carboxylic acid handle enables rapid diversification into amides, esters, and conjugates. • Nitro group serves as a precursor for amine reduction or further functionalization in agrochemical candidate generation.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 344912-39-6
Cat. No. B187550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
CAS344912-39-6
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyLBYOSHLKRWXEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid (CAS 344912-39-6): A Heterocyclic Building Block with Distinct Physicochemical Properties for Research Procurement


(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a specialized pyrazole derivative characterized by a methyl group at the 5-position, a nitro group at the 3-position, and an acetic acid moiety at the 1-position of the pyrazole ring . Its molecular formula is C6H7N3O4, with a molecular weight of 185.14 g/mol [1]. The compound is recognized as a useful research chemical and a building block for synthesizing more complex molecules, with predicted physicochemical properties such as a pKa of 3.34 and a boiling point of 416.4°C [2][3].

Procurement Considerations: Why Unsubstituted or Differently Substituted Pyrazole Analogs Cannot Substitute for (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid


Generic substitution within the pyrazole acetic acid class is not feasible due to the unique combination of substituents on (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. The specific arrangement of the electron-withdrawing nitro group at the 3-position and the methyl group at the 5-position critically influences both its physicochemical profile and its chemical reactivity as a building block . Predicted data indicate a distinct XLogP3 of 0.5 and a pKa of 3.34, which would differ significantly from analogs like (3-nitro-1H-pyrazol-1-yl)acetic acid or (5-methyl-1H-pyrazol-1-yl)acetic acid, impacting its behavior in synthesis, purification, and biological assays . Using an alternative compound without this precise substitution pattern would fundamentally alter the outcome of a chemical reaction or the interpretation of a biological study, rendering any results non-comparable and potentially invalid.

Quantitative Evidence Guide for (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid (CAS 344912-39-6): Differentiated Physicochemical and Hazard Profile for Informed Procurement


Predicted Lipophilicity (XLogP3) Defines Unique Chemical Space Compared to Unsubstituted Analog

The compound exhibits a predicted XLogP3 value of 0.5, indicating its position on the hydrophobicity scale, a key determinant of membrane permeability and solubility . This differentiates it from the completely unsubstituted parent scaffold, 2-(1H-pyrazol-1-yl)acetic acid, which has a reported logP of -0.36, representing a difference of 0.86 log units [1]. This substantial shift in lipophilicity underscores that the 5-methyl and 3-nitro substitutions create a distinct chemical entity with different partitioning behavior.

Lipophilicity XLogP3 ADME Drug Design

Acidity Profile (pKa) of the Carboxylic Acid Moiety is Tuned by Heterocyclic Substitution

The predicted acid dissociation constant (pKa) for the carboxylic acid group is 3.34 ± 0.10 . This value reflects the electron-withdrawing influence of the nitropyrazole ring on the acetic acid side chain. This pKa can be compared to that of 1H-pyrazole-4-acetic acid, another positional isomer, which has a predicted pKa of 4.17 ± 0.10 . The lower pKa of the target compound indicates a stronger acid, which will be predominantly ionized at physiological pH, directly influencing its solubility, reactivity in coupling reactions, and potential for salt formation during procurement and handling.

pKa Acidity Ionization State Reactivity

Class-Level GHS Hazard Profile Provides Safety and Handling Guidance for Procurement

Based on its hazard classification, (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is labeled with the signal word 'Warning' and carries hazard statements H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) . This profile is consistent with many pyrazole acetic acid derivatives containing a nitro group; for instance, the analog (3-nitro-1H-pyrazol-1-yl)acetic acid is also assigned the hazard statement H302 (Harmful if swallowed) in addition to the irritant warnings . This classification confirms the compound as an irritant and informs necessary precautions for safe handling, storage, and disposal in a research or industrial setting.

GHS Hazard Safety Irritant Handling

Topological Polar Surface Area (TPSA) Quantifies a Differentiated Physicochemical Parameter for Bioavailability Prediction

The compound has a calculated Topological Polar Surface Area (TPSA) of 101 Ų . This value is a critical parameter in drug discovery for predicting oral bioavailability and membrane permeability (with a common threshold of <140 Ų). This can be compared to 2-(1H-pyrazol-1-yl)acetic acid, which has a TPSA of 55.1 Ų [1]. The significantly larger TPSA of the target compound (difference of 45.9 Ų) is a direct result of the nitro group, confirming its distinct molecular profile and its predicted impact on passive membrane transport.

TPSA Drug-likeness Bioavailability Physicochemical Property

Primary Research and Industrial Application Scenarios for (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid (CAS 344912-39-6)


Specialized Heterocyclic Building Block for Medicinal Chemistry and Library Synthesis

The compound's primary utility is as a versatile heterocyclic building block for synthesizing more complex, drug-like molecules . Its combination of a reactive carboxylic acid handle and a nitropyrazole core makes it suitable for creating diverse chemical libraries. The distinct XLogP3 (0.5) and TPSA (101 Ų) values, which differ significantly from the unsubstituted core, position this compound in a unique chemical space, making it a valuable addition to medicinal chemistry programs seeking to explore new areas of lipophilicity and polarity [1].

Intermediate in the Synthesis of Agrochemical Candidates

Given that pyrazole and nitropyrazole derivatives are well-documented scaffolds in the development of fungicides and herbicides, this compound can serve as a key intermediate for generating novel agrochemical candidates . The presence of the nitro group is a common feature in this class, and its specific substitution pattern on the pyrazole ring may be explored to fine-tune the biological activity and environmental properties of new compounds.

Reference Standard in Analytical Method Development and Physicochemical Profiling

With its well-defined and predicted physicochemical properties, including a pKa of 3.34, a boiling point of 416.4°C, and a density of 1.6 g/cm³, this compound can serve as a reference standard for analytical chemistry purposes . It can be used to calibrate or validate analytical methods like HPLC and LC-MS, particularly in laboratories working with nitro-containing heterocycles, where its unique retention time and mass spectrometric fragmentation pattern would be valuable.

Material Science Precursor for Nitro-Functionalized Polymers or Energetic Materials

The presence of a nitro group on a heterocyclic ring, as in this compound, is a structural feature often associated with high-nitrogen content and energetic properties . While not an application for the compound itself, it can serve as a monomer or precursor in the synthesis of novel polymers or coordination complexes for material science research, where the nitro group could be a point for further functionalization or contribute to specific material properties.

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